molecular formula C9H15N3OS B7553446 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole

4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole

Cat. No. B7553446
M. Wt: 213.30 g/mol
InChI Key: YLZXOWSSCKHDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole (CMST) is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and agriculture. CMST belongs to the family of sulfonylurea herbicides, which are widely used in agriculture to control weeds. In addition, CMST has been found to have antidiabetic properties, making it a promising candidate for the treatment of diabetes.

Scientific Research Applications

4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has been extensively studied for its potential applications in medicine and agriculture. In agriculture, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has been found to be an effective herbicide against a wide range of weeds. In addition, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has been shown to have antidiabetic properties, making it a promising candidate for the treatment of diabetes. 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole as an herbicide involves the inhibition of acetolactate synthase, which is an enzyme involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic levels of branched-chain amino acids, which ultimately results in the death of the plant. In the case of its antidiabetic properties, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has been found to stimulate insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole are dependent on its mode of action. As an herbicide, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole inhibits acetolactate synthase, leading to the accumulation of toxic levels of branched-chain amino acids, which ultimately results in the death of the plant. As an antidiabetic agent, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole stimulates insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels. 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has also been shown to have anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole in lab experiments is its specificity. 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole targets acetolactate synthase, which is present in plants and bacteria but not in mammals, making it a safe herbicide and potential drug candidate. However, one of the limitations of using 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole. One potential direction is the development of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole derivatives with improved solubility and potency as herbicides and antidiabetic agents. Another potential direction is the study of the mechanism of action of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole as an anti-inflammatory and anticancer agent. Additionally, the potential use of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole in combination with other drugs for the treatment of diabetes and cancer should be explored.
Conclusion:
In conclusion, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole is a chemical compound with potential applications in medicine and agriculture. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole and its derivatives is warranted to fully understand its potential as a drug candidate and herbicide.

Synthesis Methods

The synthesis of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole involves the reaction of 4-chloromethyl-3-methylsulfinyl-1,2,4-triazole with cyclopentylmethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as acetonitrile. The product is then purified using column chromatography to obtain pure 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole.

properties

IUPAC Name

4-(cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-14(13)9-11-10-7-12(9)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZXOWSSCKHDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NN=CN1CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.